molecular formula C9H9N5O B5741505 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

Cat. No. B5741505
M. Wt: 203.20 g/mol
InChI Key: GHPZRDCUYCXDBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been studied for its potential use in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has potential applications in scientific research. It has been studied for its potential use as a ligand in metal coordination chemistry and as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. The compound has also been studied for its potential use in the treatment of cancer and as an antibacterial agent.

Mechanism Of Action

The mechanism of action of 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in the transmission of nerve impulses. By inhibiting the activity of these enzymes, 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine may increase the levels of acetylcholine in the brain, leading to improved cognitive function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine are not fully understood. However, it has been shown to have potential antibacterial and anticancer properties. The compound has also been shown to have potential neuroprotective effects by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential as a ligand in metal coordination chemistry. The compound has also been shown to have potential use as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One potential direction is the continued study of the compound's potential as a ligand in metal coordination chemistry. Another potential direction is the study of the compound's potential as an inhibitor of enzymes involved in the breakdown of acetylcholine. Additionally, the compound's potential as an antibacterial and anticancer agent could also be further explored.

Synthesis Methods

The synthesis of 1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be achieved through a one-pot reaction between 3-aminopyridine, acetic anhydride, and sodium azide. The reaction is carried out in the presence of a catalyst such as copper sulfate pentahydrate. The yield of the reaction can be improved by optimizing the reaction conditions such as the reaction temperature, solvent, and reaction time.

properties

IUPAC Name

1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-6(15)14-9(10)12-8(13-14)7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPZRDCUYCXDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine

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